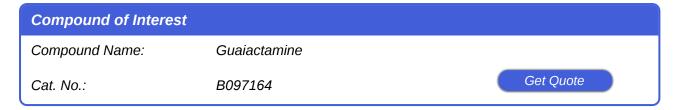


A Comparative Guide to the Structure-Activity Relationships of Guanfacine and Glutamine Analogs

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A Note on "Guaiactamine": An initial search for "Guaiactamine" did not yield specific results, suggesting a possible misspelling of the intended compound. Based on the search results, this guide provides a comprehensive comparison of two distinct classes of compounds with similarly spelled names: Guanfacine and Glutamine analogs.

Part 1: Guanfacine and its Analogs

Guanfacine is a selective α 2A-adrenergic receptor agonist primarily used in the treatment of attention deficit hyperactivity disorder (ADHD).[1][2][3][4] Its therapeutic effects are attributed to the modulation of norepinephrine signaling in the prefrontal cortex.[1][3][4] The structure-activity relationship (SAR) of guanfacine and its analogs, such as clonidine, centers on their affinity and selectivity for α 2-adrenergic receptor subtypes.

Structure-Activity Relationship of Guanfacine Analogs

The key structural features of guanfacine and its analogs that influence their activity at α 2-adrenergic receptors include the substituted phenyl ring, the imidazoline or guanidine group, and the nature of the linking atoms.



Compound	Structure	α2A-AR Affinity (Ki, nM)	α2B-AR Affinity (Ki, nM)	α2C-AR Affinity (Ki, nM)	Key SAR Observatio ns
Guanfacine	2,6- dichlorophen ylacetyl guanidine	High	100-fold lower than α2Α	40-fold lower than α2A	The 2,6-dichloro substitution on the phenyl ring is crucial for high affinity and selectivity for the α 2A subtype.[5] The guanidine group is a key pharmacopho re for receptor interaction.
Clonidine	2,6-dichloro- N-(2- imidazolin-2- yl)aniline	High	4-fold lower than α2A	10-fold lower than α2A	The imidazoline ring is a bioisostere of the guanidine group. Clonidine is less selective for the α2A subtype compared to guanfacine, with significant affinity for



				α2B and α2C subtypes, which may contribute to its sedative and hypotensive side effects. [1][2][5]
Cirazoline Analog (Compound 20)	2-[(2- cyclopropylph enoxy)methyl]-4,5-dihydro- 1H-imidazole	High (α1 agonist)	-	While primarily an α1-agonist, this analog highlights the importance of the linker and phenyl substituents in determining receptor selectivity. The cyclopropyl group appears important for α1-selectivity. [6]

Experimental Protocols

This assay determines the binding affinity (Ki) of test compounds for $\alpha 2$ -adrenergic receptors.

• Materials:



- Cell membranes expressing the desired $\alpha 2$ -adrenergic receptor subtype ($\alpha 2A$, $\alpha 2B$, or $\alpha 2C$).
- Radioligand (e.g., [3H]clonidine or [3H]prazosin).
- Test compounds (guanfacine analogs).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
- Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
- Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the ability of an agonist to activate G protein-coupled receptors (GPCRs) like the α 2-adrenergic receptor.

Materials:

 \circ Cell membranes expressing the α 2-adrenergic receptor.



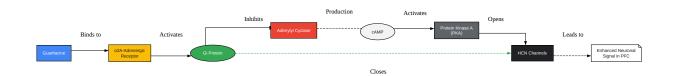
- [35S]GTPγS (a non-hydrolyzable GTP analog).
- GDP.
- Test compounds (guanfacine analogs).
- Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2).
- Scintillation counter.

Procedure:

- Pre-incubate cell membranes with GDP to ensure G proteins are in their inactive state.
- Add the test compound at various concentrations to the membranes.
- Initiate the reaction by adding [35S]GTPyS.
- Incubate for a specific time (e.g., 30 minutes at 30°C) to allow for agonist-stimulated
 [35S]GTPyS binding.
- Terminate the reaction by rapid filtration.
- Measure the amount of bound [35S]GTPyS using a scintillation counter.
- Plot the specific binding of [35S]GTPyS as a function of the test compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

Signaling Pathway of Guanfacine





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Caption: Guanfacine signaling pathway in the prefrontal cortex (PFC).

Part 2: Glutamine and its Analogs

Glutamine is the most abundant amino acid in the body and plays a crucial role in various metabolic processes, including serving as a key nutrient for rapidly proliferating cancer cells.[7] Consequently, analogs of glutamine have been extensively investigated as potential anticancer agents, primarily by targeting the enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate.[7]

Structure-Activity Relationship of Glutamine Analogs (Glutaminase Inhibitors)

The SAR for glutamine analogs as glutaminase inhibitors focuses on modifications to the glutamine backbone that enhance binding to the enzyme's active site and inhibit its catalytic activity.



Compound	Structure	Target	Activity (IC50)	Key SAR Observations
L-Glutamine	(S)-2,5-diamino- 5-oxopentanoic acid	Endogenous Substrate	N/A	The natural substrate for glutaminase.
CB-839	N-(5-(4-(6-((2-(3-fluorophenyl)-1H-imidazol-5-yl)methyl)amino) pyrimidin-4-yl)thiazol-2-yl)acetamide	GLS1	~20 nM	A potent and selective allosteric inhibitor of GLS1. The complex heterocyclic structure is optimized for binding to a non-active site pocket, leading to high potency and selectivity.[8]
6-Diazo-5-oxo-L- norleucine (DON)	(S)-2-amino-6- diazo-5- oxohexanoic acid	GLS and other glutamine- utilizing enzymes	Micromolar range	A glutamine mimic that covalently modifies the active site of glutaminases. Its lack of specificity for GLS1 leads to broader biological effects.
Acivicin	(αS,5S)-α-amino- 3-chloro-4,5- dihydro-5- isoxazoleacetic acid	Glutamine Synthetase and other glutamine- utilizing enzymes	Micromolar range	A broad- spectrum glutamine antagonist that inhibits multiple enzymes



				involved in glutamine metabolism.[10]
Azaserine	O-(2- diazoacetyl)-L- serine	Glutamine Synthetase and other glutamine- utilizing enzymes	Micromolar range	Another broad- spectrum glutamine antagonist that acts as an irreversible inhibitor.[10]

Experimental Protocols

This assay measures the ability of test compounds to inhibit the activity of glutaminase.

- Materials:
 - Recombinant human GLS1 enzyme.
 - L-glutamine (substrate).
 - Assay buffer (e.g., Tris-HCl buffer, pH 8.6).
 - Coupled enzyme system (e.g., glutamate dehydrogenase) and cofactors (e.g., NAD+) to detect glutamate production.
 - Test compounds (glutamine analogs).
 - Microplate reader (spectrophotometer or fluorometer).
- Procedure:
 - Add the GLS1 enzyme to wells of a microplate containing the assay buffer.
 - Add the test compounds at various concentrations.
 - Pre-incubate to allow for inhibitor binding.



- Initiate the reaction by adding L-glutamine.
- Incubate at 37°C for a specific time (e.g., 30-60 minutes).
- Add the detection reagents (coupled enzyme system) that will produce a colorimetric or fluorescent signal proportional to the amount of glutamate produced.
- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[8][9]

This assay assesses the effect of glutamine analog treatment on the viability and proliferation of cancer cells.

Materials:

- Cancer cell line of interest (e.g., breast cancer, leukemia).
- Cell culture medium and supplements.
- Test compounds (glutamine analogs).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilizing agent (e.g., DMSO or SDS solution).
- 96-well microplates.
- Microplate reader.

Procedure:

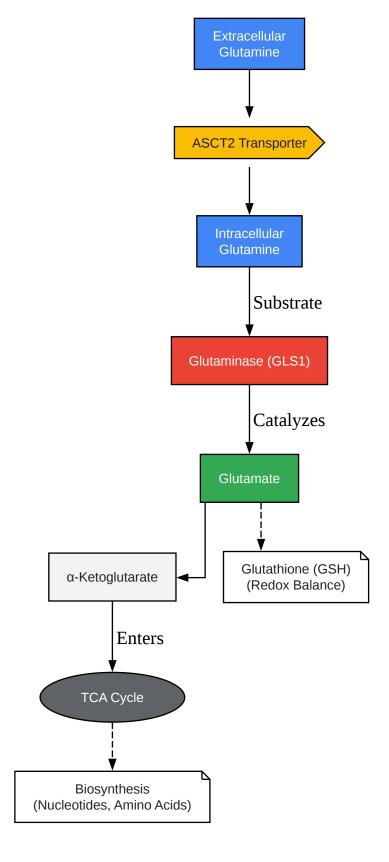
- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the glutamine analogs for a specific duration (e.g., 24, 48, or 72 hours).



- After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Add the solubilizing agent to dissolve the formazan crystals.
- Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[11][12][13][14]

Signaling Pathway of Glutamine Metabolism in Cancer





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